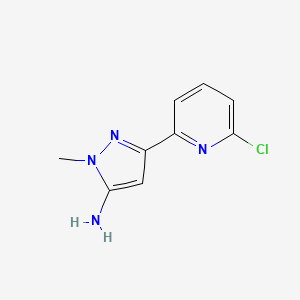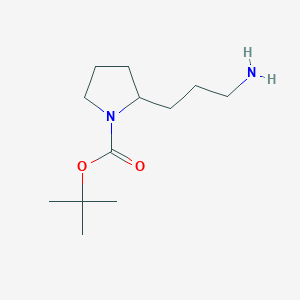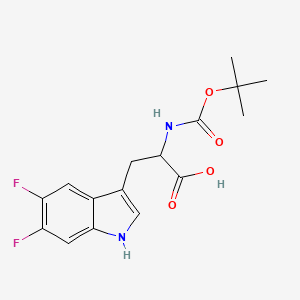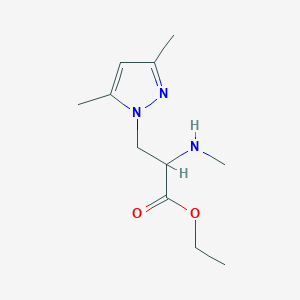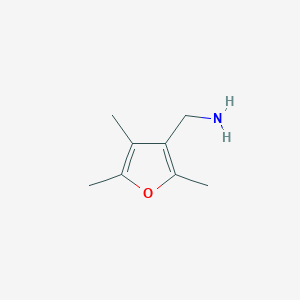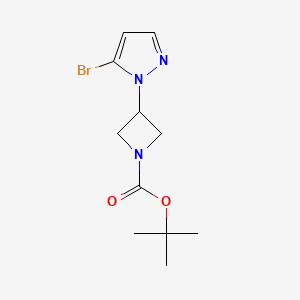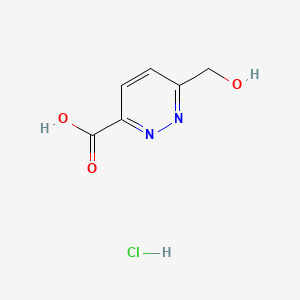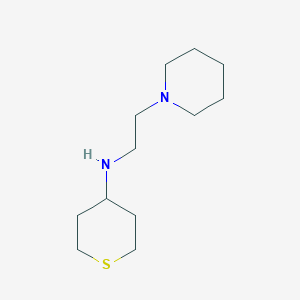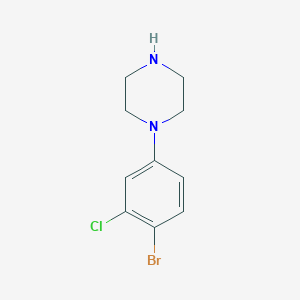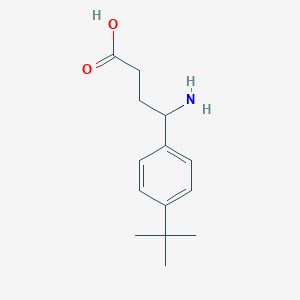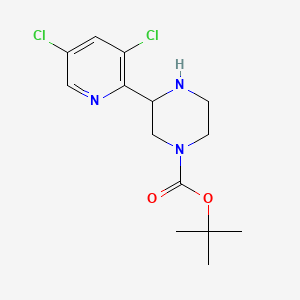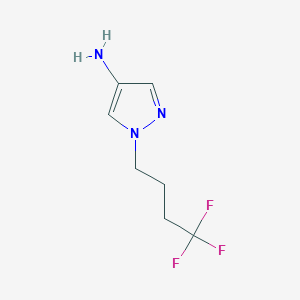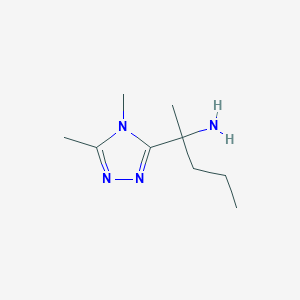
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an amine group attached to a pentane chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the target compound.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Another triazole derivative with different biological activities.
3,5-Diphenyl-4H-1,2,4-triazole: A structurally similar compound with distinct properties.
Uniqueness
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is unique due to its specific substitution pattern and the presence of the pentane chain.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-9(3,10)8-12-11-7(2)13(8)4/h5-6,10H2,1-4H3 |
Clé InChI |
SDPCBMSTEJBPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C1=NN=C(N1C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


